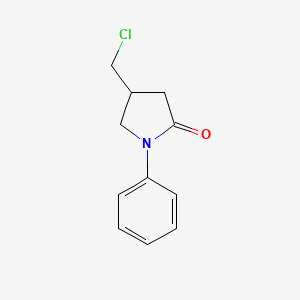

4-(chloromethyl)-1-phenylpyrrolidin-2-one

Descripción

Historical Context and Discovery Timeline

The development and characterization of 4-(chloromethyl)-1-phenylpyrrolidin-2-one emerged within the broader context of pyrrolidine derivative research that gained momentum in the latter half of the twentieth century. Chemical databases indicate that this compound was first systematically catalogued in 2015, as evidenced by PubChem records showing the creation date of December 11, 2015, for the stereoisomer (4S)-4-(chloromethyl)-1-phenylpyrrolidin-2-one. The compound represents part of a larger family of phenyl-substituted pyrrolidines that have been extensively studied since the 1970s.

The historical development of pyrrolidine chemistry can be traced through the evolution of synthetic methodologies for related compounds. Research into 4-phenyl-2-pyrrolidone, a structural analog, dates back to earlier decades, with compounds like 4-phenyl-2-pyrrolidinone being documented with Chemical Abstracts Service registry number 1198-97-6. The systematic investigation of chloromethyl-substituted variants emerged as researchers sought to introduce reactive halogen functionalities into pyrrolidine scaffolds.

The compound's documentation in modern chemical databases reflects the advancement of computational chemistry and structure determination techniques. The most recent modifications to its database entries occurred in May 2025, indicating ongoing research interest and refinement of its chemical characterization. This timeline demonstrates the compound's relevance in contemporary organic chemistry research, particularly in the context of developing new synthetic intermediates and pharmaceutical building blocks.

Structural Classification Within Pyrrolidine Derivatives

4-(Chloromethyl)-1-phenylpyrrolidin-2-one belongs to the broader class of phenylpyrrolidines, which are characterized as polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. The pyrrolidine component represents a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms, forming the foundational structure for this family of compounds.

Within the pyrrolidine derivative classification system, this compound specifically falls under the category of substituted pyrrolidin-2-ones, where the carbonyl group at position 2 defines the lactam functionality. The presence of the phenyl group at position 1 classifies it as an N-phenylpyrrolidinone, while the chloromethyl substituent at position 4 introduces additional structural complexity and reactivity potential.

The structural relationship to other pyrrolidine derivatives can be understood through systematic comparison. The parent compound 1-phenyl-2-pyrrolidinone, with molecular formula C₁₀H₁₁NO and molecular weight 161.2 daltons, serves as the foundational structure. The addition of the chloromethyl group increases the molecular weight to 209.67 daltons and introduces a reactive electrophilic center that significantly alters the compound's chemical behavior.

Stereochemical considerations add another layer of complexity to the structural classification. The compound exists as stereoisomers, with the (4S)-configuration being specifically documented in chemical databases. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and potential biological activities, as different stereoisomers can exhibit vastly different properties and reactivity patterns.

Key Physicochemical Properties and Molecular Characteristics

The molecular characteristics of 4-(chloromethyl)-1-phenylpyrrolidin-2-one are defined by its chemical formula C₁₁H₁₂ClNO and molecular weight of 209.67 grams per mole. These fundamental parameters establish the compound's basic identity and provide the foundation for understanding its physicochemical behavior.

Table 1: Fundamental Molecular Properties

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for describing the compound's connectivity: O=C1N(C2=CC=CC=C2)CC(CCl)C1. This notation reveals the cyclic lactam structure with the phenyl ring attached to the nitrogen atom and the chloromethyl group positioned at the 4-carbon of the pyrrolidine ring.

Computational molecular descriptors offer additional insights into the compound's properties. The International Chemical Identifier key PSRXERCLSVATAY-SECBINFHSA-N provides a unique digital fingerprint for the compound. The International Chemical Identifier string InChI=1S/C11H12ClNO/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2/t9-/m1/s1 describes the complete molecular connectivity including stereochemical information.

Table 2: Structural and Computational Properties

The compound's physicochemical properties are influenced by the presence of multiple functional groups, including the lactam carbonyl, the aromatic phenyl ring, and the reactive chloromethyl substituent. These structural features contribute to its potential solubility characteristics, reactivity patterns, and intermolecular interactions. The chlorine atom introduces electronegativity differences that affect the compound's polarity and potentially its biological activity profiles.

The pyrrolidine ring system provides conformational flexibility while maintaining a relatively rigid five-membered ring structure. The phenyl group contributes aromatic character and potential for π-π interactions, while the chloromethyl group serves as a reactive electrophilic center capable of participating in nucleophilic substitution reactions. These combined structural features make 4-(chloromethyl)-1-phenylpyrrolidin-2-one a versatile intermediate for further chemical transformations and a compound of significant interest in synthetic organic chemistry.

Propiedades

IUPAC Name |

4-(chloromethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRXERCLSVATAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261871 | |

| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432053-84-3 | |

| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylpyrrolidin-2-one and chloromethylating agents.

Chloromethylation: The key step involves the chloromethylation of 1-phenylpyrrolidin-2-one. This can be achieved using reagents like chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(chloromethyl)-1-phenylpyrrolidin-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(chloromethyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

4-(chloromethyl)-1-phenylpyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Chloroalkyl vs. Other Functional Groups

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1)

- Structural Differences : Replaces the chloromethyl group with a chloroethyl chain and introduces two phenyl groups at the 3-position.

- Impact: The chloroethyl group may exhibit slower alkylation kinetics due to steric hindrance compared to the chloromethyl analog.

- Synthesis: Likely involves multi-step alkylation, as seen in chloroethyl-pyrrolidinone derivatives .

1-(4-Chlorophenyl)-2-methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one

- Structural Differences : Features a dihydropyrrole ring with a 4-chlorophenyl group.

- Impact : The unsaturated dihydropyrrole core alters conjugation, affecting UV absorption and redox properties. The absence of a chloromethyl group reduces electrophilicity but retains halogen-mediated interactions in biological targets .

Heterocyclic Core Modifications

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structural Differences: Replaces pyrrolidinone with a pyridine ring and introduces amino and chloro substituents.

- Melting points (268–287°C) and yields (67–81%) are comparable to pyrrolidinone derivatives, but higher nitrogen content (10.26–12.54%) may influence solubility .

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea Derivatives

- Structural Differences : Incorporates a thiazole ring with a chloromethyl group.

- Impact: Thiazole’s electron-rich nature enhances hydrogen-bonding and metal coordination. Molecular weights (362–412 g/mol) and yields (50–58%) are similar to pyrrolidinones, but the urea moiety introduces additional hydrogen-bond donors, affecting pharmacokinetics .

Physicochemical and Spectral Properties

- Key Observations :

Actividad Biológica

4-(Chloromethyl)-1-phenylpyrrolidin-2-one, also known by its CAS number 1432053-84-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with a chloromethyl group and a phenyl substituent. Its structure can be represented as follows:

The biological activity of 4-(chloromethyl)-1-phenylpyrrolidin-2-one is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chloromethyl group can facilitate nucleophilic substitution reactions, while the phenyl group can engage in π-π stacking interactions with aromatic amino acids in protein structures.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that 4-(chloromethyl)-1-phenylpyrrolidin-2-one exhibits several biological activities:

Anticancer Activity

Recent studies have shown that this compound demonstrates selective toxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and HeLa (cervical cancer) cells. For instance:

- Cell Viability Assays : At higher concentrations, it reduced cell viability by up to 50% in A431 cells, indicating potential as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may inhibit the growth of certain bacterial strains.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of 4-(chloromethyl)-1-phenylpyrrolidin-2-one against A431 cells revealed:

- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency against these cancer cells.

- Mechanistic Insights : Further investigations suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound showed:

- Inhibition Zones : The compound produced inhibition zones ranging from 10 to 15 mm against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be around 50 µg/mL for Staphylococcus aureus .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-1-phenylpyrrolidin-2-one | Chloromethyl and phenyl groups | Anticancer, antimicrobial |

| 4-Methyl-1-phenylpyrrolidin-2-one | Methyl instead of chloromethyl | Lower anticancer activity |

| N,N-Dimethyl-1-(4-chlorophenyl)pyrrolidin-2-one | Dimethyl substitution | Similar but less potent |

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(chloromethyl)-1-phenylpyrrolidin-2-one be optimized to improve yield?

- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent selection, and catalyst use. For example, in analogous pyrrolidin-2-one syntheses, yields up to 52.7% were achieved using aqueous HCl at 0–50°C for 2.3 hours . Testing alternative acids (e.g., pivalic acid derivatives ) or varying stoichiometry of the chloromethylating agent may enhance efficiency. Monitoring reaction progress via HPLC or TLC is critical to identify intermediate phases.

Q. What analytical techniques are most reliable for confirming the structural integrity of 4-(chloromethyl)-1-phenylpyrrolidin-2-one?

- Methodological Answer :

- X-Ray Powder Diffraction (XRPD) : Provides crystallographic data (e.g., peaks at specific 2θ angles and intensities) to confirm polymorphic purity .

- NMR Spectroscopy : Use H and C NMR to verify the chloromethyl (–CHCl) group and phenyl substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClNO: ~209.07 g/mol) and fragmentation patterns.

Q. How should researchers handle stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples at –20°C in inert atmospheres if degradation occurs above 50°C .

- Light Sensitivity : Perform accelerated UV-Vis exposure tests to determine photostability. Use amber vials for long-term storage.

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of 4-(chloromethyl)-1-phenylpyrrolidin-2-one derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Employ (R)- or (S)-configured tosyl groups during intermediate steps, as demonstrated in Heck–Matsuda desymmetrization of pyrrolidin-2-ones .

- Asymmetric Catalysis : Use palladium catalysts with chiral ligands (e.g., BINAP) to control stereochemistry during cyclization.

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies for SN2 reactions using software like Gaussian or ORCA. Compare with experimental kinetic data (e.g., reaction rates in polar aprotic solvents like DMF).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize conditions for selective substitution.

Q. What are the critical considerations for analyzing byproducts in the synthesis of 4-(chloromethyl)-1-phenylpyrrolidin-2-one?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities (e.g., dechlorinated analogs or dimerization products) with tandem mass spectrometry.

- Isolation via Chromatography : Use preparative HPLC to separate byproducts for structural elucidation. Reference impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for cross-validation .

Safety and Handling

Q. What safety protocols are essential for handling 4-(chloromethyl)-1-phenylpyrrolidin-2-one in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during synthesis due to potential HCl release .

- First Aid : For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Data Contradictions and Resolution

Q. How can conflicting crystallographic data from different batches be resolved?

- Methodological Answer :

- Batch Comparison : Analyze XRPD patterns across batches to identify polymorphic variations. For example, reports a specific XRPD peak table (Table 2) that can serve as a reference .

- Single-Crystal XRD : Grow crystals in alternative solvents (e.g., ethyl acetate vs. hexane) to isolate dominant polymorphs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.